Tris(ethylmethylamino)chlorosilane is an organosilicon compound characterized by its chlorosilane functional group and triethylmethylamino groups. This compound, with the molecular formula and a molecular weight of 237.84 g/mol, is primarily utilized in the synthesis of silicon-based materials, particularly in the fields of microelectronics and optoelectronics. It serves as a precursor for the deposition of silicon nitride and silicon carbonitride thin films, which are critical in various technological applications.
Source: The compound is synthesized through specific chemical reactions involving chlorosilanes and amines, making it accessible for research and industrial applications.
Classification: Tris(ethylmethylamino)chlorosilane falls under the category of organosilicon compounds, specifically classified as a chlorosilane due to its Si-Cl bond.
The synthesis of tris(ethylmethylamino)chlorosilane involves the reaction of tris(dimethylamino)silane with hydrogen chloride gas. This reaction typically requires a catalyst such as aluminum chloride or titanium tetrachloride to facilitate the formation of the desired product while managing byproducts like dimethylamine hydrochloride.
Tris(ethylmethylamino)chlorosilane has a complex molecular structure characterized by:
Tris(ethylmethylamino)chlorosilane participates in various chemical reactions:
The mechanism of action for tris(ethylmethylamino)chlorosilane primarily involves its role as a precursor in chemical vapor deposition processes:
Tris(ethylmethylamino)chlorosilane exhibits several notable physical and chemical properties:
Tris(ethylmethylamino)chlorosilane has significant scientific uses:
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